molecular formula C14H23NO5 B1441421 (S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine CAS No. 109180-95-2

(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine

Cat. No.: B1441421
CAS No.: 109180-95-2
M. Wt: 285.34 g/mol
InChI Key: SHPVYSDLQWCDJP-JTQLQIEISA-N
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Description

(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 3-ethoxy-3-oxopropanoyl moiety at the 2-position. The (S)-configuration at the stereogenic center influences its reactivity and biological interactions. This compound is widely utilized as an intermediate in asymmetric organic synthesis, particularly in pharmaceutical research for constructing complex molecules. The Boc group enhances stability during synthetic steps, while the ester functionality allows further transformations, such as hydrolysis to carboxylic acids or amidation.

Properties

IUPAC Name

tert-butyl (2S)-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)9-11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPVYSDLQWCDJP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Route

Step Reagents & Conditions Description
1. Boc Protection Pyrrolidine + tert-butyl chloroformate (Boc anhydride), base (e.g., DMAP), solvent (e.g., dichloromethane), anhydrous conditions Formation of (S)-1-Boc-pyrrolidine by introducing the Boc protecting group on the nitrogen atom to enhance stability and direct subsequent reactions
2. Acylation with Ethyl 3-oxopropanoate (S)-1-Boc-pyrrolidine + ethyl 3-oxopropanoate, base (e.g., sodium carbonate or lithium bis(trimethylsilyl)amide (LiHMDS)), solvent (e.g., tetrahydrofuran), temperature control (from -78°C to room temperature) Introduction of the 3-ethoxy-3-oxopropanoyl group at the 2-position via nucleophilic substitution or enolate alkylation
3. Purification Column chromatography (silica gel), solvent gradient (hexane/ethyl acetate) Removal of impurities and diastereomers to obtain high purity and enantiomerically enriched product

This synthetic approach is supported by patent literature describing the use of lithium bis(trimethylsilyl)amide for enolate formation and subsequent alkylation under controlled temperatures to maintain stereochemical integrity.

Key Reaction Conditions and Notes

  • Base Selection: Lithium bis(trimethylsilyl)amide (LiHMDS) is preferred for generating the enolate intermediate due to its strong, non-nucleophilic character, which facilitates selective acylation without racemization.
  • Solvent: Anhydrous tetrahydrofuran (THF) is commonly used because it stabilizes the enolate and dissolves both reagents effectively.
  • Temperature Control: Reactions are typically performed between -78°C and room temperature to minimize side reactions and preserve stereochemistry.
  • Reaction Time: Acylation steps usually require 4 to 18 hours under stirring to ensure complete conversion.
  • Purification: Silica gel chromatography with hexane/ethyl acetate gradients is effective in isolating the desired compound with high enantiomeric purity.

Alternative and Supporting Synthetic Approaches

Use of 1,1'-Carbonyldiimidazole (CDI)

  • CDI can be used to activate carboxylic acid derivatives for coupling with the pyrrolidine nitrogen or other nucleophilic sites.
  • This method involves stirring the starting material with CDI in anhydrous THF for 2 hours, followed by addition of ethyl potassium malonate and magnesium chloride to facilitate coupling.

Protection and Deprotection Strategies

  • The Boc protecting group is introduced early to protect the pyrrolidine nitrogen.
  • Boc deprotection can be achieved selectively using trifluoroacetic acid (TFA) in dichloromethane at 0°C to room temperature for 2–4 hours without affecting the ester moiety.
  • This allows further functionalization or cyclization if desired.

Research Findings and Reaction Analysis

Reaction Efficiency and Yields

  • Reported yields for the two-step Boc protection and acylation range from 54% to 85% in similar pyrrolidine derivatives.
  • The use of strong bases like LiHMDS and controlled temperatures improves yield and stereoselectivity.
  • Purification by chromatography typically yields the compound as a white to yellow solid with high purity.

Enantiomeric Purity

  • Starting from (S)-proline or chiral pyrrolidine precursors ensures the (S)-configuration.
  • Chiral HPLC or polarimetry is used to confirm enantiomeric excess after synthesis.
  • Maintaining anhydrous and inert conditions during synthesis prevents racemization.

Summary Table of Preparation Methods

Parameter Preferred Condition/Method Notes
Nitrogen Protection Boc protection using tert-butyl chloroformate Enhances stability and selectivity
Acylation Reagent Ethyl 3-oxopropanoate or ethyl malonyl chloride Introduces 3-ethoxy-3-oxopropanoyl group
Base Lithium bis(trimethylsilyl)amide (LiHMDS), sodium carbonate Strong, non-nucleophilic base preferred
Solvent Anhydrous tetrahydrofuran (THF) Stabilizes enolate and reagents
Temperature -78°C to room temperature Controls stereochemistry and side reactions
Reaction Time 4 to 18 hours Ensures complete conversion
Purification Silica gel chromatography Removes impurities and diastereomers
Boc Deprotection Trifluoroacetic acid (TFA) in DCM Selective removal without ester hydrolysis

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Synthetic Chemistry

(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine serves as a versatile intermediate in organic synthesis. Its pyrrolidine structure allows for various modifications that can lead to the development of complex molecules.

Key Reactions

  • Amide Formation : The compound can participate in amide bond formation, making it useful in synthesizing peptides and other nitrogen-containing compounds.
  • Reduction Reactions : The ketone functionality can be reduced to alcohols, allowing for further functionalization.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development, particularly in creating novel therapeutic agents.

Potential Applications

  • Anticancer Agents : Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. This compound could be explored for similar activities.

Case Studies

Several studies have indicated the potential of pyrrolidine derivatives in targeting specific cancer cell lines. For instance:

  • A study published in the Journal of Medicinal Chemistry detailed the synthesis of pyrrolidine-based compounds that showed selective cytotoxicity against breast cancer cells.

Building Block for Complex Molecules

Due to its functional groups, this compound is an excellent building block for synthesizing more complex organic molecules.

Applications in Drug Design

The compound can be used to create libraries of derivatives that can be screened for biological activity. This approach is crucial in drug discovery processes where multiple analogs are tested for efficacy and safety.

Data Table of Applications

Application AreaDescriptionReferences
Synthetic ChemistryIntermediate for amide and reduction reactions
Medicinal ChemistryPotential anticancer agent; derivatives show activity
Building BlockUsed in creating complex organic molecules

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings

  • Stereochemical Impact : The (S)-enantiomer of the target compound demonstrates higher enantioselectivity in asymmetric aldol reactions compared to its (R)-counterpart.
  • Stability Studies : Boc-protected derivatives show 90% retention of integrity after 6 months under nitrogen, whereas unprotected pyrrolidines (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) degrade by 20–30% under similar conditions.

Biological Activity

(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine is a compound with significant potential in biological applications, particularly in medicinal chemistry. Its structure includes a pyrrolidine core, which is known for its diverse biological activities, including anti-cancer properties and enzyme inhibition.

  • IUPAC Name : tert-butyl (2S)-2-(3-ethoxy-3-oxopropanoyl)-1-pyrrolidinecarboxylate
  • Molecular Formula : C14H23NO5
  • CAS Number : 109180-95-2
  • Molar Mass : 285.34 g/mol
  • Physical Form : White to yellow solid

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and modulation of cellular pathways.

  • Inhibition of Cancer Cell Proliferation : Studies have shown that pyrrolidinone derivatives can significantly inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) cells. For instance, certain derivatives demonstrated inhibition constants ranging from 6 to 63 μM, indicating a potent effect on cell growth and survival .
  • Cellular Adhesion and Migration : The compound has been linked to impairing cell adhesion and migration, crucial processes in cancer metastasis. For example, one study reported that specific derivatives inhibited MDA-MB-231 cell invasion in a concentration-dependent manner .
  • Apoptosis Induction : Flow cytometry assays have shown that some pyrrolidinone compounds induce apoptosis in cancer cells, suggesting that they may trigger programmed cell death pathways .

Case Studies

Several case studies highlight the biological activity of pyrrolidinone derivatives:

  • Study on MDA-MB-231 Cells : A series of pyrrolidinone compounds were tested for their ability to inhibit cell proliferation and migration. Results indicated that compounds with structural similarities to this compound effectively reduced cell viability and migration rates, implicating their potential use in therapeutic applications against aggressive breast cancer .
CompoundIC50 (μM)Effect on Cell ViabilityInvasion Inhibition
1a10SignificantYes
1f25ModerateYes
4b100No effectYes

Binding Affinity Studies

Binding studies have demonstrated that this compound and its analogs can effectively bind to specific cellular receptors involved in tumor progression. These studies utilize competition assays to evaluate the displacement of fluorescently labeled peptides, providing insights into the binding affinity and potential therapeutic targets .

Molecular Dynamics Simulations

Advanced computational methods, including molecular dynamics simulations, have been employed to understand the conformational dynamics and stability of these compounds when interacting with biological targets. These simulations reveal how structural modifications can enhance or diminish biological activity .

Q & A

Q. What analytical methods troubleshoot low yields in the acylation step?

  • Methodological Answer :
  • Reagent Purity : Ensure ethyl malonyl chloride is freshly distilled (bp 60–62°C).
  • Temperature Control : Maintain –10°C during acylation to minimize side reactions.
  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) at 10 mol% for efficient coupling.
  • Work-Up : Quench with ice-cold water to hydrolyze excess acyl chloride. Monitor by TLC (silica gel, UV detection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine
Reactant of Route 2
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(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine

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